![molecular formula C20H12N2 B13006503 Naphtho[2,3-a]phenazine](/img/structure/B13006503.png)
Naphtho[2,3-a]phenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-a]phenazine is a polycyclic aromatic compound that belongs to the phenazine family. Phenazines are known for their diverse range of biological properties and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its fused ring structure, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphtho[2,3-a]phenazine can be synthesized through various methods. One common approach involves the condensation of 2-naphthol with 1,2-diaminobenzene in the presence of an oxidizing agent such as potassium persulfate (K2S2O8) in acetic acid (AcOH) and water. This reaction proceeds through the intermediate formation of 1,2-naphthoquinone, followed by condensation with 1,2-diaminobenzene to produce the phenazine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,3-a]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic structure and the presence of functional groups.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-a]phenazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits antimicrobial and antitumor properties, making it a subject of interest in biological research.
Medicine: this compound derivatives are investigated for their potential therapeutic applications, including as anticancer and antibacterial agents.
Industry: The compound is used in the development of dyes, pigments, and organic semiconductors
Wirkmechanismus
The mechanism of action of naphtho[2,3-a]phenazine involves its interaction with molecular targets and pathways within biological systems. For instance, its antimicrobial activity is often attributed to the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components. The compound may also interact with DNA and proteins, disrupting their normal functions and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Naphtho[2,3-a]phenazine can be compared with other phenazine derivatives such as:
Phenazine: The parent compound with a simpler structure.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antifungal activity.
This compound is unique due to its extended conjugation and fused ring structure, which enhance its chemical stability and biological activity .
Eigenschaften
Molekularformel |
C20H12N2 |
|---|---|
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
naphtho[2,3-a]phenazine |
InChI |
InChI=1S/C20H12N2/c1-2-6-14-12-16-15(11-13(14)5-1)9-10-19-20(16)22-18-8-4-3-7-17(18)21-19/h1-12H |
InChI-Schlüssel |
OHSIMCYLGPRNRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=NC5=CC=CC=C5N=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


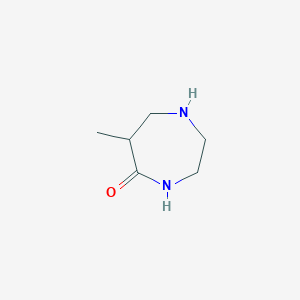
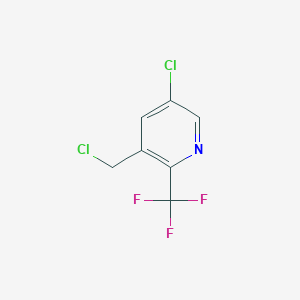
![3-Methylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13006430.png)
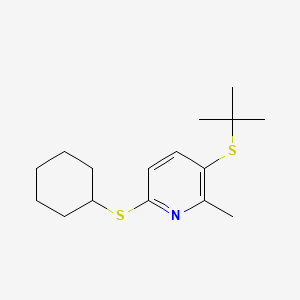



![4-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13006471.png)
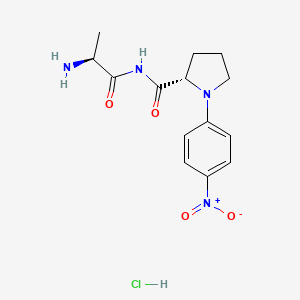
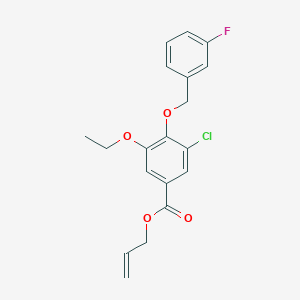
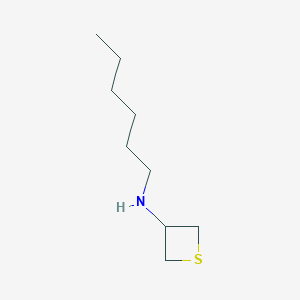
![Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate](/img/structure/B13006498.png)
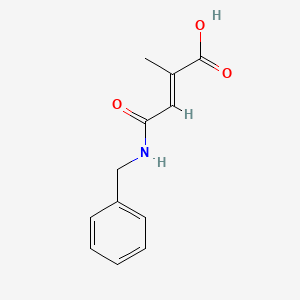
![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)
